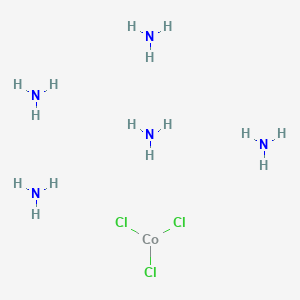

Chloropentaamminecobalt(III) chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

Cl3CoH15N5 |

|---|---|

Molecular Weight |

250.44 g/mol |

IUPAC Name |

azane;trichlorocobalt |

InChI |

InChI=1S/3ClH.Co.5H3N/h3*1H;;5*1H3/q;;;+3;;;;;/p-3 |

InChI Key |

NSYALVBBDKTCLE-UHFFFAOYSA-K |

Canonical SMILES |

N.N.N.N.N.Cl[Co](Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chloropentaamminecobalt(III) chloride synthesis from cobalt(II) nitrate

An In-depth Technical Guide to the Synthesis of Chloropentaamminecobalt(III) chloride from Cobalt(II) Nitrate (B79036)

This guide provides a comprehensive overview of the synthesis of this compound, [Co(NH₃)₅Cl]Cl₂, a significant coordination compound, starting from cobalt(II) nitrate hexahydrate. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic protocol and underlying chemical principles.

Introduction

This compound is a coordination complex with a central cobalt(III) ion octahedrally coordinated to five ammonia (B1221849) (NH₃) ligands and one chloride (Cl⁻) ligand.[1] The overall complex possesses a 2+ charge, which is balanced by two chloride counter-ions. This compound has historical and academic importance, particularly in the study of ligand substitution reactions and coordination chemistry.[1][2]

The synthesis involves the oxidation of a cobalt(II) salt in the presence of ammonia, which acts as a ligand.[3][4] In this specific protocol, cobalt(II) nitrate hexahydrate serves as the cobalt source. The Co(II) is oxidized to Co(III) using hydrogen peroxide.[1][5] The presence of ammonia stabilizes the Co(III) oxidation state.[3][6]

Reaction Stoichiometry

The balanced chemical equation for the synthesis of this compound from cobalt(II) nitrate is as follows:

2Co(NO₃)₂ + 2NH₄Cl + 10NH₃ + H₂O₂ → 2[Co(NH₃)₅Cl]Cl₂ + 4NO₃⁻ + 2H₂O[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

| Parameter | Value | Reference |

| Reagents | ||

| Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) | 10 g | [1] |

| Ammonium (B1175870) chloride (NH₄Cl) | 5 g | [1] |

| Concentrated ammonia solution | 20 mL | [1] |

| 30% Hydrogen peroxide (H₂O₂) | 10 mL | [1] |

| Distilled water | 50 mL | [1] |

| Reaction Conditions | ||

| Temperature | 60°C | [1] |

| Time | 30 minutes | [1] |

| Yield | ||

| Theoretical Yield | ~8.6 g | [1] |

| Actual Yield | 6.2 g | [1] |

| Percentage Yield | 72.1% | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

4.1. Materials and Apparatus

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Concentrated ammonia solution

-

30% Hydrogen peroxide (H₂O₂)

-

Distilled water

-

Beaker

-

Stirring rod

-

Hot plate

-

Filter paper and funnel

-

Analytical balance

4.2. Procedure

-

Dissolve 10 g of cobalt(II) nitrate hexahydrate in 50 mL of distilled water in a beaker.

-

With continuous stirring, add 20 mL of concentrated ammonia solution to the beaker.

-

Add 5 g of ammonium chloride to the mixture and continue to stir.

-

Carefully add 10 mL of 30% hydrogen peroxide dropwise to the solution to oxidize the cobalt(II) to cobalt(III). This reaction is exothermic.[7][8]

-

Gently heat the mixture on a hot plate to 60°C for 30 minutes.[1]

-

After heating, cool the mixture to room temperature.

-

Collect the resulting violet precipitate by filtration.

-

Wash the product with cold water.

-

Dry the final product at room temperature.[1]

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a series of sequential steps, including dissolution of starting materials, complex formation, oxidation, and precipitation. The logical flow of this process is visualized in the following diagram.

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The reported yield of 72.1% is a reasonable outcome for this synthesis.[1] Potential sources of product loss could include incomplete oxidation of the cobalt(II) or loss of the product during the filtration and washing steps.[1] The characteristic violet color of the final product is a key indicator of the successful formation of the this compound complex.[1] The use of cobalt(II) nitrate as a starting material is a viable alternative to the more commonly used cobalt(II) chloride.[1]

Safety Precautions

-

Concentrated ammonia solution and 30% hydrogen peroxide should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

The oxidation step with hydrogen peroxide is exothermic and should be performed with care to control the reaction rate.

References

- 1. Practical Write-Up on the Preparation of this compound - Uniwriter [uniwriter.ai]

- 2. Chloropentamminecobalt chloride - Wikipedia [en.wikipedia.org]

- 3. Cobalt transition metal Chemistry cobalt(II)Co2+ complex ions stabilised ligand substitution cobalt(III) Co3+ complexes redox chemical reactions +2 +3 principal oxidation states balanced equations Rhodium Iridium Meitnerium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

Unraveling the Structure of a Classic Coordination Complex: A Technical Guide to the Octahedral Geometry and Crystal Structure of [Co(NH₃)₅Cl]Cl₂

For Immediate Release

This technical guide offers an in-depth analysis of the octahedral geometry and crystal structure of chloridopentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂. A compound of historical significance in the development of coordination chemistry, its structural nuances continue to be refined with modern analytical techniques. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this archetypal coordination complex.

Introduction: The Enduring Legacy of a Werner Complex

Chloridopentaamminecobalt(III) chloride, also known as purpureo salt, has been a cornerstone in the establishment of coordination theory.[1] Its chemical formula, [Co(NH₃)₅Cl]Cl₂, distinguishes between the inner coordination sphere, where a central cobalt(III) ion is octahedrally coordinated to five ammonia (B1221849) ligands and one chloride ligand, and the outer sphere, which contains two chloride counter-ions.[1] The dication [Co(NH₃)₅Cl]²⁺ possesses an idealized C₄ᵥ symmetry.[2] This arrangement dictates the compound's chemical and physical properties, including its characteristic red-violet color and its reactivity.[1][2] Early investigations into this and related ammine complexes by Alfred Werner were pivotal in demonstrating the concept of a coordination number of six for cobalt and differentiating between coordinated and ionizable ions.[1]

Octahedral Coordination Geometry

The [Co(NH₃)₅Cl]²⁺ cation exhibits an octahedral geometry, with the cobalt(III) ion at the center.[1] Six ligands—five ammonia (NH₃) molecules and one chloride (Cl⁻) ion—occupy the vertices of the octahedron. This coordination results in a low-spin d⁶ electron configuration, rendering the complex diamagnetic.[1] The bond angles between adjacent ligands are approximately 90°, while the angle between the ligand trans to the chloride and the chloride itself is 180°.[3]

Crystal Structure: An Evolving Picture

The crystal structure of [Co(NH₃)₅Cl]Cl₂ has been the subject of study for decades, with initial determinations using single-crystal X-ray diffraction. More recent investigations employing synchrotron X-ray powder diffraction have led to a revised and more detailed understanding of its solid-state arrangement.[4]

Crystallographic Data

Historically, the crystal structure was reported in the orthorhombic space group Pnma.[4][5] However, a re-examination using high-resolution synchrotron powder diffraction data has indicated a lower symmetry space group, Pn2₁a, providing an improved structural model.[4] This change in space group assignment reflects subtle distortions from the idealized geometry, likely due to hydrogen bonding interactions within the crystal lattice.[4] The overall crystal packing remains similar in both models, characterized by alternating layers of [Co(NH₃)₅Cl]²⁺ complex ions and chloride anions.

Table 1: Comparison of Crystallographic Data for [Co(NH₃)₅Cl]Cl₂

| Parameter | Single-Crystal X-ray Diffraction (Shigeta et al., 1963)[5] | Single-Crystal X-ray Diffraction (Messmer and Amma, 1968) | Synchrotron Powder Diffraction (This Work) |

| Crystal System | Orthorhombic | Orthorhombic | Orthorhombic |

| Space Group | Pnma (No. 62) | Pnma (No. 62) | Pn2₁a (No. 33) |

| a (Å) | 13.34 | - | 13.2665 |

| b (Å) | 10.33 | - | 10.3382 |

| c (Å) | 6.73 | - | 6.7087 |

| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 | 90, 90, 90 |

| Z | 4 | 4 | 4 |

Bond Lengths and Angles

The refined crystal structure provides precise measurements of the bond lengths and angles within the [Co(NH₃)₅Cl]²⁺ cation. These parameters are crucial for understanding the nature of the coordination bonds and the steric and electronic influences of the ligands.

Table 2: Selected Interatomic Distances (Å) and Bond Angles (°) for [Co(NH₃)₅Cl]Cl₂

| Bond/Angle | Single-Crystal Data (Shigeta et al., 1963)[5] | Synchrotron Powder Diffraction Data |

| Co-Cl | - | 2.275(3) |

| Co-N (trans to Cl) | 1.91 | 1.961(7) |

| Co-N (cis to Cl) | 1.97 | 1.956(7) - 1.973(7) |

| Cl-Co-N (cis) | - | 87.8(3) - 92.2(3) |

| N(cis)-Co-N(cis) | - | 88.5(4) - 91.5(4) |

| N(cis)-Co-N(trans) | - | 177.8(4) - 179.0(4) |

Note: Data from the synchrotron study provides a more detailed range of values due to the lower symmetry space group.

Experimental Protocols: Elucidating the Crystal Structure

The determination of the crystal structure of [Co(NH₃)₅Cl]Cl₂ relies on X-ray diffraction techniques. The general workflow for such an analysis is outlined below.

Synthesis

The synthesis of [Co(NH₃)₅Cl]Cl₂ typically involves the oxidation of a cobalt(II) salt in the presence of ammonia and an ammonium (B1175870) salt, followed by treatment with hydrochloric acid.[2]

Detailed Protocol for Synthesis:

-

A solution of cobalt(II) chloride and ammonium chloride is prepared in aqueous ammonia.

-

An oxidizing agent, such as hydrogen peroxide, is added to oxidize Co(II) to Co(III).[2]

-

The resulting solution containing the aquapentaamminecobalt(III) complex is heated.[2]

-

Concentrated hydrochloric acid is added to the heated solution to facilitate the replacement of the aqua ligand with a chloride ligand.[2]

-

Upon cooling, crystals of [Co(NH₃)₅Cl]Cl₂ precipitate and can be collected by filtration.

X-ray Diffraction Data Collection

Single-Crystal X-ray Diffraction:

-

A suitable single crystal of [Co(NH₃)₅Cl]Cl₂ is selected and mounted on a goniometer head.

-

The crystal is placed in a beam of monochromatic X-rays.

-

The diffraction pattern is recorded as the crystal is rotated.

Synchrotron X-ray Powder Diffraction:

-

A finely ground powder sample of [Co(NH₃)₅Cl]Cl₂ is loaded into a capillary tube.

-

The sample is exposed to a high-intensity synchrotron X-ray beam.

-

The diffracted X-rays are detected as a function of the scattering angle (2θ).

Structure Solution and Refinement

-

Indexing and Integration: The positions and intensities of the diffraction spots (single-crystal) or peaks (powder) are determined. For powder data, the diffraction pattern is indexed to determine the unit cell parameters and space group.[6]

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Patterson or direct methods.

-

Structure Refinement: The atomic coordinates, thermal parameters, and other structural parameters are adjusted to obtain the best fit between the calculated and observed diffraction data. For powder diffraction, this is typically achieved through Rietveld refinement.

Conclusion

The octahedral geometry and crystal structure of [Co(NH₃)₅Cl]Cl₂ provide a fundamental example of the principles of coordination chemistry. While the overall octahedral coordination of the cobalt(III) ion is well-established, advanced analytical techniques continue to refine our understanding of its solid-state structure. The transition in the accepted space group from Pnma to Pn2₁a highlights the importance of high-resolution data in revealing subtle structural details that have implications for understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This comprehensive guide serves as a valuable resource for researchers and professionals, offering a detailed overview of the structural characteristics and the experimental methodologies used to elucidate them.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Chloropentamminecobalt chloride - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Revisiting the crystal structure of [Co(NH3)5Cl]Cl2 using synchrotron powder diffraction: to what extent single-crystal diffraction from 1960s got it right? | Powder Diffraction | Cambridge Core [cambridge.org]

Spectroscopic Profile of Chloropentaamminecobalt(III) Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂. This coordination compound, of historical and academic significance, serves as a fundamental model in inorganic chemistry and has potential applications in various research fields. This document outlines the key spectroscopic characteristics (UV-Visible, Infrared, and Nuclear Magnetic Resonance), detailed experimental protocols for its synthesis and analysis, and logical visualizations of the underlying chemical principles and workflows.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below, providing a quantitative basis for its characterization.

UV-Visible Spectroscopy

The electronic spectrum of [Co(NH₃)₅Cl]²⁺ in aqueous solution is characterized by two main absorption bands in the visible region. These bands are attributed to d-d electronic transitions of the cobalt(III) ion in a pseudo-octahedral ligand field. The complex has an idealized C₄ᵥ symmetry.

| Transition | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ¹A₁₉ → ¹T₁₉ | ~532 | ~50 | d-d transition |

| ¹A₁₉ → ¹T₂₉ | ~364 | ~47 | d-d transition |

Note: The exact λₘₐₓ and molar absorptivity values can vary slightly depending on the solvent and the specific experimental conditions.

Infrared (IR) Spectroscopy

The infrared spectrum of solid this compound reveals characteristic vibrational frequencies associated with the ammonia (B1221849) and cobalt-chloride bonds.

| Frequency (cm⁻¹) | Assignment | Description |

| ~3150 | ν(N-H) | N-H stretching vibrations of the ammine ligands. |

| ~1556 | δ(N-H) | N-H bending (scissoring) vibrations. |

| ~1301 | δ(N-H) | N-H symmetric deformation. |

| ~840 | ρᵣ(NH₃) | Rocking vibration of the coordinated ammonia. |

| Below 600 | ν(Co-N) | Cobalt-Nitrogen stretching vibrations. |

| Below 400 | ν(Co-Cl) | Cobalt-Chlorine stretching vibration. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the local environment of magnetically active nuclei.

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Assignment |

| ¹H | ~4.61 | D₂O | Protons of the coordinated ammine (NH₃) ligands.[1] |

| ⁵⁹Co | Not readily observed | - | The ⁵⁹Co nucleus is quadrupolar, and in the relatively low symmetry environment of the [Co(NH₃)₅Cl]²⁺ cation, the signal is often too broad to be easily detected by standard NMR techniques. |

Experimental Protocols

Synthesis of this compound

This protocol describes a common laboratory synthesis of this compound from cobalt(II) chloride hexahydrate.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Concentrated aqueous ammonia (NH₃)

-

30% Hydrogen peroxide (H₂O₂)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Distilled water

Procedure:

-

In a fume hood, dissolve ammonium chloride in concentrated aqueous ammonia in an Erlenmeyer flask.

-

To this solution, add finely powdered cobalt(II) chloride hexahydrate in small portions with constant stirring. A brownish-pink slurry will form.

-

Slowly and carefully add 30% hydrogen peroxide dropwise to the stirred mixture. This is an exothermic reaction that results in the oxidation of Co(II) to Co(III). The color of the solution will darken.

-

After the effervescence has subsided, slowly add concentrated hydrochloric acid. A significant amount of heat will be generated, and the color will change to a deep red or purple.

-

Heat the solution gently on a hot plate to approximately 60-70°C for about 20-30 minutes to ensure the complete formation of the chloro complex.

-

Cool the solution to room temperature and then in an ice bath to precipitate the product.

-

Collect the purple crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold distilled water, followed by a small amount of cold ethanol, and finally with acetone to aid in drying.

-

Dry the product in a desiccator.

Spectroscopic Analysis

UV-Visible Spectroscopy:

-

Prepare a dilute aqueous solution of the synthesized this compound of a known concentration (e.g., 0.005 M).

-

Record the UV-Visible spectrum from approximately 300 nm to 700 nm using a spectrophotometer.

-

Identify the wavelengths of maximum absorbance (λₘₐₓ).

-

Calculate the molar absorptivity (ε) for each peak using the Beer-Lambert law (A = εcl).

Infrared Spectroscopy:

-

Prepare a KBr pellet of the dry crystalline product.

-

Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Record the IR spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Assign the characteristic vibrational frequencies.

¹H NMR Spectroscopy:

-

Dissolve a small amount of the complex in deuterium (B1214612) oxide (D₂O).

-

Acquire the ¹H NMR spectrum.

-

The protons of the ammine ligands will appear as a broad singlet due to exchange with the solvent and quadrupolar broadening from the adjacent ¹⁴N and ⁵⁹Co nuclei.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Crystal Field Splitting in a Co(III) Octahedral Complex

The UV-Visible absorption spectrum of this compound is best understood through Crystal Field Theory. The d-orbitals of the Co³⁺ ion, which are degenerate in the free ion, are split into two energy levels (t₂g and e₉) by the octahedral ligand field.

Caption: d-orbital splitting in an octahedral ligand field.

References

The Cornerstone of Coordination Chemistry: A Technical Guide to the Historical Significance of Chloropentaamminecobalt(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of inorganic chemistry, few compounds hold as much historical weight as chloropentaamminecobalt(III) chloride, with the chemical formula [Co(NH₃)₅Cl]Cl₂.[1] This seemingly simple coordination complex was a key player in a scientific revolution that fundamentally reshaped our understanding of chemical bonding and molecular structure. Its study, particularly by the Swiss chemist Alfred Werner, led to the formulation of coordination theory, a groundbreaking concept that earned him the Nobel Prize in Chemistry in 1913 and laid the foundation for modern coordination chemistry.[1][2] This technical guide delves into the pivotal role of this compound, presenting the key experimental evidence and protocols that cemented its place in chemical history.

The Challenge to Prevailing Theories

Prior to Werner's work in the late 19th and early 20th centuries, the structures of metal ammine complexes were explained by the prevailing chain theory, which drew analogies to the structure of organic compounds.[2][3] This theory posited that ammonia (B1221849) molecules linked together in chains, with the metal atom and anions attached at various points. However, this model failed to adequately explain the observed chemical properties of these compounds, particularly the differing reactivity of the chloride ions in various cobalt ammine chlorides.

Werner's Revolutionary Proposals and the Role of [Co(NH₃)₅Cl]Cl₂

Alfred Werner, through a series of meticulous experiments, proposed a radical new idea: that a central metal ion possesses a "coordination number," a fixed number of ligands (in this case, six) arranged in a specific geometry around it.[4][5] He further postulated two types of valencies: a primary (ionizable) valency and a secondary (non-ionizable) valency. The secondary valencies were satisfied by the coordinated ligands, while the primary valencies were satisfied by counter-ions.

This compound was central to providing the experimental evidence for this theory. Werner's work with this and related compounds demonstrated that not all chloride ions in the empirical formula CoCl₃·5NH₃ behaved identically.

Experimental Evidence

Two key types of experiments were crucial in substantiating Werner's theory: precipitation reactions and conductivity measurements.

Precipitation Reactions with Silver Nitrate (B79036)

Werner observed that when an aqueous solution of this compound was treated with an excess of silver nitrate, only two of the three chloride ions precipitated immediately as silver chloride (AgCl).[1][4] This indicated that two chloride ions were "free" or ionizable, while the third was tightly bound to the cobalt ion within the coordination sphere and did not react.[1][5]

Conductivity Measurements

The molar conductivity of a solution is proportional to the number of ions present.[6][7] Werner and his students conducted extensive conductivity measurements on a series of cobalt ammine chlorides.[8] Their findings for this compound were consistent with the formation of three ions in solution: a divalent complex cation, [Co(NH₃)₅Cl]²⁺, and two chloride anions, Cl⁻.[1][6]

The logical progression of Werner's theory, based on experimental evidence from cobalt ammine complexes, can be visualized as follows:

Caption: Development of Werner's Coordination Theory.

Quantitative Data Summary

The experimental data that formed the bedrock of Werner's theory can be summarized as follows:

| Compound Formula | Modern Formulation | Color | Moles of AgCl Precipitated per Mole of Compound | Number of Ions in Solution | Molar Conductivity (relative) |

| CoCl₃·6NH₃ | [Co(NH₃)₆]Cl₃ | Yellow-orange | 3 | 4 | High |

| CoCl₃·5NH₃ | [Co(NH₃)₅Cl]Cl₂ | Purple | 2 | 3 | Medium |

| CoCl₃·4NH₃ | [Co(NH₃)₄Cl₂]Cl | Green/Violet | 1 | 2 | Low |

| CoCl₃·3NH₃ | [Co(NH₃)₃Cl₃] | Green/Violet | 0 | 0 | Non-electrolyte |

Experimental Protocols

The synthesis and analysis of this compound were central to Werner's work. The following are representative historical protocols.

Synthesis of this compound

This synthesis involves the oxidation of cobalt(II) in the presence of ammonia and chloride ions.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Concentrated aqueous ammonia (NH₃)

-

30% Hydrogen peroxide (H₂O₂)

-

Concentrated hydrochloric acid (HCl)

-

Ice bath

Procedure:

-

Dissolve ammonium chloride in concentrated aqueous ammonia in a flask.

-

To this solution, add a solution of cobalt(II) chloride hexahydrate in water.

-

Slowly add hydrogen peroxide to the stirred solution to oxidize the Co(II) to Co(III). This is an exothermic reaction and should be cooled in an ice bath. The color of the solution will change.

-

After the oxidation is complete, slowly add concentrated hydrochloric acid to neutralize the excess ammonia and precipitate the aquapentaamminecobalt(III) chloride intermediate.

-

Heat the solution containing the intermediate to drive off a water ligand and allow the chloride to coordinate, forming the desired this compound.

-

Cool the solution to crystallize the product.

-

Collect the purple crystals by filtration, wash with cold water and then ethanol, and air dry.

The workflow for the synthesis can be visualized as follows:

Caption: Synthesis workflow for [Co(NH₃)₅Cl]Cl₂.

Analysis of Coordinated and Ionic Chloride

Precipitation with Silver Nitrate:

-

Accurately weigh a sample of the synthesized this compound and dissolve it in distilled water.

-

Add an excess of a standard solution of silver nitrate (AgNO₃) to the solution.

-

The free chloride ions will precipitate as silver chloride (AgCl).

-

Heat the mixture gently to coagulate the precipitate.

-

Filter the precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with dilute nitric acid and then distilled water to remove any soluble impurities.

-

Dry the crucible and precipitate in an oven at 110 °C to a constant weight.

-

From the mass of the AgCl precipitate, calculate the number of moles of ionic chloride per mole of the complex.

Molar Conductivity Measurement:

-

Prepare a solution of the complex of a known concentration in a suitable solvent (typically water).

-

Measure the resistance of the solution using a conductivity meter.

-

Calculate the molar conductivity (Λ_m) using the formula: Λ_m = (1000 × κ) / c, where κ is the specific conductivity and c is the molar concentration.

-

Compare the obtained molar conductivity value with known values for electrolytes that produce different numbers of ions to determine the number of ions formed by the complex in solution.

The logical relationship between the structure of this compound and the experimental observations is depicted below:

Caption: Structure-Property Relationship of [Co(NH₃)₅Cl]Cl₂.

Broader Impact and Modern Relevance

The establishment of the structure of this compound and its congeners was a watershed moment in chemistry. It opened the door to understanding the stereochemistry of inorganic compounds, leading to the discovery of various types of isomerism in coordination complexes, such as geometric (cis/trans) and optical isomerism.[3][6] This understanding of the three-dimensional arrangement of ligands around a central metal atom is fundamental to many areas of modern science, including:

-

Bioinorganic Chemistry: The function of metalloenzymes is critically dependent on the coordination environment of the metal center.

-

Catalysis: Many industrial catalysts are coordination complexes, where the reactivity is tuned by the nature and arrangement of the ligands.

-

Materials Science: The design of new materials with specific magnetic, optical, or electronic properties often relies on the principles of coordination chemistry.

-

Drug Development: The therapeutic and diagnostic applications of metal-based drugs, such as the anticancer agent cisplatin, are a direct consequence of their coordination chemistry.[5]

Conclusion

This compound is more than just a chemical compound; it is a historical artifact that symbolizes a paradigm shift in chemical thinking. The elegant experiments conducted by Alfred Werner, in which this complex played a starring role, elegantly dismantled the prevailing theories of the time and introduced a new, robust framework for understanding the structure and bonding of a vast class of chemical compounds. The principles that emerged from the study of this purple salt continue to be the bedrock of modern coordination chemistry, with far-reaching implications across the scientific disciplines.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Alfred Werner: the well-coordinated chemist | Feature | Chemistry World [chemistryworld.com]

- 3. ionicviper.org [ionicviper.org]

- 4. Werner's Theory Of Coordiantion Compounds [allen.in]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. docsity.com [docsity.com]

- 8. researchgate.net [researchgate.net]

Electronic configuration and magnetic properties of [Co(NH₃)₅Cl]²⁺

An In-depth Technical Guide to the Electronic Configuration and Magnetic Properties of Chloridopentaamminecobalt(III) ion, [Co(NH₃)₅Cl]²⁺

This technical guide provides a comprehensive analysis of the electronic structure and magnetic characteristics of the coordination complex chloridopentaamminecobalt(III), [Co(NH₃)₅Cl]²⁺. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of coordination compounds.

Electronic Configuration

The electronic configuration of the central metal ion in a coordination complex is fundamental to understanding its chemical behavior, including its magnetic properties, reactivity, and spectroscopic signatures. The determination of this configuration for [Co(NH₃)₅Cl]²⁺ follows a systematic application of crystal field theory.

Oxidation State of Cobalt

First, the oxidation state of the cobalt ion is determined. The ammonia (B1221849) (NH₃) ligands are neutral (charge of 0), and the chloride (Cl⁻) ligand has a charge of -1. The overall charge of the complex ion is +2.

Let the oxidation state of cobalt be 'x'. x + 5(0) + 1(-1) = +2 x - 1 = +2 x = +3

Thus, the central metal ion is Cobalt(III), or Co³⁺.

Electron Configuration of Co³⁺

A neutral cobalt atom (atomic number 27) has the electron configuration [Ar] 3d⁷ 4s². Upon ionization to Co³⁺, it loses three electrons, with the two 4s electrons being removed first, followed by one 3d electron. This results in the electron configuration for the Co³⁺ ion: [Ar] 3d⁶ .

Crystal Field Theory and d-Orbital Splitting

In the [Co(NH₃)₅Cl]²⁺ complex, the Co³⁺ ion is surrounded by six ligands (five NH₃ and one Cl⁻) in an approximately octahedral geometry. According to crystal field theory, the electrostatic field created by the ligands removes the degeneracy of the five d-orbitals, splitting them into two distinct energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e_g).[1]

The magnitude of this energy splitting (Δo) is determined by the nature of the ligands. Ammonia is a strong-field ligand, causing a large Δo, while chloride is a weak-field ligand. Given the presence of five strong-field NH₃ ligands, the overall ligand field is strong.

For a d⁶ ion like Co³⁺ in a strong octahedral field, the crystal field splitting energy (Δo) is greater than the electron pairing energy (P). Consequently, electrons will preferentially occupy the lower-energy t₂g orbitals and pair up before occupying the higher-energy e_g orbitals. This results in a low-spin complex .[2][3] The six d-electrons fill the t₂g orbitals completely, leading to the electronic configuration t₂g⁶ e_g⁰ .[4][5]

Data Presentation: Electronic and Magnetic Properties

The key electronic and magnetic properties derived from the analysis are summarized in the table below for clarity and easy reference.

| Property | Value / Description |

| Central Metal Ion | Cobalt (Co) |

| Oxidation State | +3 |

| d-Electron Configuration of Ion | d⁶ |

| Coordination Geometry | Octahedral |

| Ligand Field Strength | Strong (dominated by 5 NH₃ ligands) |

| Spin State | Low-Spin |

| d-Orbital Occupancy | t₂g⁶ e_g⁰ |

| Number of Unpaired Electrons (n) | 0 |

| Predicted Magnetic Property | Diamagnetic |

| Spin-Only Magnetic Moment | 0.0 Bohr Magnetons (B.M.) [6] |

Visualization of Electronic Structure and Analysis Workflow

Diagrams created using the DOT language provide a clear visual representation of the theoretical concepts and logical processes discussed.

Caption: Crystal field splitting diagram for a low-spin d⁶ Co³⁺ ion.

Caption: Workflow for determining electronic and magnetic properties.

Experimental Protocols

The synthesis of the compound and the measurement of its magnetic properties are key experimental procedures.

Synthesis of Pentaamminechlorocobalt(III) Chloride, [Co(NH₃)₅Cl]Cl₂

This protocol is a representative procedure based on established methods.[7][8][9] Safety Precaution: This procedure involves concentrated acids, ammonia, and an oxidizing agent. It must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Concentrated aqueous ammonia (NH₃)

-

30% Hydrogen peroxide (H₂O₂)

-

Concentrated hydrochloric acid (HCl)

-

Ice water, Ethanol (B145695)

-

Beakers, Erlenmeyer flask, heating plate with stirring, Büchner funnel, filter paper

Procedure:

-

In a fume hood, dissolve approximately 6 g of NH₄Cl in 40 mL of concentrated ammonia in a 400 mL beaker.

-

With continuous stirring, add 12 g of CoCl₂·6H₂O in small portions to the ammonia solution. A brown slurry will form.

-

Slowly and carefully add 10 mL of 30% H₂O₂ to the stirring slurry. The addition should be dropwise to control the effervescence.

-

After the foaming has ceased, slowly add 30 mL of concentrated HCl. The color of the slurry will change to purple.

-

Heat the mixture on a hot plate, maintaining a temperature of approximately 85°C for 20 minutes with continued stirring.

-

Cool the mixture to room temperature and then further cool in an ice bath to maximize crystal precipitation.

-

Collect the purple-red crystals of [Co(NH₃)₅Cl]Cl₂ by vacuum filtration using a Büchner funnel.

-

Wash the collected product first with several small portions of ice-cold water, followed by portions of cold ethanol to remove impurities and water.

-

Dry the product in an oven at 100°C for several hours or air-dry to a constant weight.

Determination of Magnetic Susceptibility

The magnetic property of a compound is experimentally determined by measuring its magnetic susceptibility. The Gouy balance or an Evans balance are common instruments for this purpose.[10][11]

Principle: A diamagnetic substance is weakly repelled by a magnetic field, while a paramagnetic substance is weakly attracted.[11][12] This interaction causes an apparent change in the mass of the sample when it is placed in a magnetic field. The magnitude of this change is proportional to the magnetic susceptibility of the substance.[13]

General Procedure (using an Evans-type Balance):

-

Calibration: Calibrate the instrument using a known standard with a well-characterized magnetic susceptibility, such as HgCo(SCN)₄.

-

Sample Preparation: A sample of the synthesized [Co(NH₃)₅Cl]Cl₂ is finely ground and packed uniformly into a sample tube of a specific length. The mass of the sample is accurately recorded.

-

Measurement: a. The empty sample tube is first placed in the balance, and a reading (R₀) is taken. This accounts for the diamagnetism of the tube itself. b. The tube containing the sample is then placed in the balance, and a second reading (R) is recorded. c. The length of the sample (l) in the tube and its mass (m) are recorded.

-

Calculation: The gram magnetic susceptibility (χ_g) is calculated using the formula specific to the instrument, which generally takes the form: χ_g = (C * l * (R - R₀)) / (10⁹ * m) Where C is the calibration constant of the balance.

-

Molar Susceptibility and Correction: The gram susceptibility is converted to molar susceptibility (χ_M) by multiplying by the molar mass of the compound. A diamagnetic correction is then applied to account for the diamagnetism of the constituent atoms and ligands, yielding the corrected molar susceptibility (χ'_M).

-

Interpretation: For [Co(NH₃)₅Cl]Cl₂, the expected result is a small negative value for χ_g, confirming its diamagnetic nature. The corrected molar susceptibility should be approximately zero, corresponding to zero unpaired electrons.

Conclusion

Based on the principles of crystal field theory, the chloridopentaamminecobalt(III) complex, [Co(NH₃)₅Cl]²⁺, is a low-spin d⁶ complex. The strong ligand field imposed primarily by the five ammonia ligands leads to the complete pairing of the six d-electrons in the lower energy t₂g orbitals. This t₂g⁶ e_g⁰ electronic configuration results in zero unpaired electrons, rendering the complex diamagnetic with a theoretical spin-only magnetic moment of 0 B.M. Experimental determination of its magnetic susceptibility serves to confirm this theoretical prediction, providing a powerful link between electronic structure and macroscopic physical properties.

References

- 1. byjus.com [byjus.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Low spin complex of d6cation in an octahedral field class 11 chemistry CBSE [vedantu.com]

- 4. gauthmath.com [gauthmath.com]

- 5. fiveable.me [fiveable.me]

- 6. testbook.com [testbook.com]

- 7. crab.rutgers.edu [crab.rutgers.edu]

- 8. cscdic.pbworks.com [cscdic.pbworks.com]

- 9. scribd.com [scribd.com]

- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fizika.si [fizika.si]

An In-depth Technical Guide to the Solubility and Stability of Chloropentaamminecobalt(III) Chloride in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂, in aqueous solutions. Focusing on solubility and stability, this document offers quantitative data, detailed experimental protocols, and visualizations of key processes to support research and development activities.

Solubility in Aqueous Solutions

This compound is a red-violet, crystalline salt that is soluble in water.[1][2] The dissolution of this coordination complex in water is a critical parameter for its use in various applications, including as a precursor in synthesis and in biological studies.[2]

Quantitative Solubility Data

| Temperature (°C) | Solubility ( g/100 mL H₂O) |

| 25 (assumed) | 0.4 |

Note: The temperature for the 0.4 g/100 mL solubility value is not explicitly stated in the source but is assumed to be at standard ambient temperature (approximately 25°C).[1]

Experimental Protocol: Determination of Solubility Curve

To establish a comprehensive solubility profile, the following experimental protocol can be employed to determine the solubility of this compound at various temperatures.

Objective: To determine the solubility of [Co(NH₃)₅Cl]Cl₂ in deionized water at a range of temperatures (e.g., 10°C, 25°C, 40°C, 60°C, and 80°C) and to construct a solubility curve.

Materials:

-

This compound, analytical grade

-

Deionized water

-

Temperature-controlled water bath/shaker

-

Calibrated thermometer

-

25 mL screw-cap vials

-

Analytical balance

-

Volumetric flasks and pipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several screw-cap vials, each containing a known volume (e.g., 10 mL) of deionized water.

-

Place the vials in a temperature-controlled shaker bath set to the desired temperatures.

-

Allow the solutions to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Analysis:

-

Once equilibrated, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to the respective temperature to avoid premature crystallization or dissolution.

-

Filter the aliquot immediately using a syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the aliquot.

-

For gravimetric analysis, evaporate the solvent from the volumetric flask in a drying oven at a temperature below the decomposition point of the complex (e.g., 80-100°C) until a constant weight of the residue is achieved.

-

For spectrophotometric analysis, dilute the filtered aliquot to a known concentration and measure the absorbance at the wavelength of maximum absorbance (λ_max) for the [Co(NH₃)₅Cl]²⁺ complex. A calibration curve must be prepared beforehand.

-

-

Data Calculation:

-

Gravimetric Method: The solubility (S) in g/100 mL is calculated using the formula: S = (mass of residue / volume of aliquot) × 100

-

Spectrophotometric Method: The concentration of the saturated solution is determined from the calibration curve, and the solubility is calculated accordingly.

-

-

Construction of Solubility Curve:

-

Plot the calculated solubility values ( g/100 mL) against the corresponding temperatures (°C).

-

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound can be visualized as follows:

Stability in Aqueous Solutions: The Aquation Reaction

In aqueous solution, the chloropentaamminecobalt(III) cation, [Co(NH₃)₅Cl]²⁺, undergoes a slow substitution reaction where the chloride ligand is replaced by a water molecule. This process is known as aquation or hydrolysis.

The net reaction is: [Co(NH₃)₅Cl]²⁺(aq) + H₂O(l) → [Co(NH₃)₅(H₂O)]³⁺(aq) + Cl⁻(aq)

The color of the solution changes from the red-violet of the chloro complex to the reddish-pink of the aqua complex. The stability of the this compound solution is therefore time-dependent and influenced by factors such as temperature.

Mechanism of Aquation

The aquation of [Co(NH₃)₅Cl]²⁺ is a well-studied reaction and is generally accepted to proceed through a dissociative interchange (Id) mechanism. In this mechanism, the rate-determining step is the dissociation of the Co-Cl bond to form a five-coordinate intermediate, which is then rapidly captured by a water molecule from the solvent cage.

Visualization of the Aquation Mechanism

The dissociative interchange mechanism is depicted in the following diagram:

Experimental Protocol: Kinetic Study of the Aquation Reaction

The rate of the aquation reaction can be monitored spectrophotometrically by following the change in absorbance over time.

Objective: To determine the rate constant for the aquation of [Co(NH₃)₅Cl]²⁺ at a specific temperature.

Materials:

-

This compound

-

Deionized water

-

Nitric acid (for pH control, if necessary)

-

Temperature-controlled UV-Vis spectrophotometer with a cuvette holder

-

Volumetric flasks and pipettes

-

Stopwatch

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in deionized water. The solution should be prepared fresh.

-

-

Kinetic Run:

-

Set the spectrophotometer to the wavelength of maximum absorbance difference between the reactant and the product. A common wavelength used is 550 nm, where the absorbance of the reactant is significant and decreases as the product is formed.

-

Place a cuvette containing deionized water in the spectrophotometer and zero the instrument.

-

Transfer a known volume of the [Co(NH₃)₅Cl]Cl₂ solution to a cuvette and place it in the temperature-controlled holder of the spectrophotometer.

-

Start the kinetic measurement immediately, recording the absorbance at regular time intervals (e.g., every 5-10 minutes) for a period sufficient for a significant change in absorbance to occur (e.g., 2-3 half-lives).

-

-

Data Analysis:

-

The reaction follows pseudo-first-order kinetics since the concentration of water as the solvent is essentially constant.

-

The rate law is given by: Rate = k_obs[Co(NH₃)₅Cl²⁺], where k_obs is the observed pseudo-first-order rate constant.

-

A plot of ln(A_t - A_∞) versus time (t) will yield a straight line with a slope of -k_obs. (A_t is the absorbance at time t, and A_∞ is the absorbance after the reaction has gone to completion).

-

Visualization of the Kinetic Experiment Workflow

The workflow for the kinetic analysis is as follows:

Summary and Conclusions

This technical guide has detailed the key aspects of the solubility and stability of this compound in aqueous solutions. While comprehensive temperature-dependent solubility data remains elusive in readily accessible literature, a standardized experimental protocol has been provided to enable researchers to generate this data. The primary pathway for decomposition in aqueous media, the aquation reaction, has been described, including its dissociative interchange mechanism and a detailed protocol for its kinetic analysis. The provided visualizations of experimental workflows and reaction mechanisms serve to clarify these complex processes for researchers, scientists, and professionals in drug development. A thorough understanding of these properties is essential for the effective application of this important coordination compound.

References

An In-depth Technical Guide to the Thermal Decomposition of Chloropentaamminecobalt(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂. Understanding the thermal behavior of coordination complexes is crucial for applications in materials science, catalysis, and the development of novel drug delivery systems. This document details the decomposition pathways, intermediate products, and final residues under different atmospheric conditions, supported by quantitative data and detailed experimental protocols.

Core Principles of Decomposition

The thermal decomposition of this compound is a complex process involving a series of sequential reactions. The primary events include deamination (loss of ammonia (B1221849) ligands), redox reactions where Co(III) is reduced to Co(II), and the substitution of ligands by anions from the outer coordination sphere.[1] The nature of the surrounding atmosphere—inert (e.g., argon) or oxidizing (e.g., air)—significantly influences the decomposition pathway and the final products.[1][2]

Quantitative Decomposition Data

The thermal decomposition of [Co(NH₃)₅Cl]Cl₂ proceeds through distinct stages, which can be quantitatively characterized by thermogravimetric analysis (TGA). The following tables summarize the key data for decomposition in both argon and air atmospheres.

Table 1: Thermal Decomposition of [Co(NH₃)₅Cl]Cl₂ in an Argon Atmosphere [1][2]

| Stage | Temperature Range (°C) | Mass Loss (%) (Observed) | Gaseous Products Evolved | Solid Intermediate/Product |

| I | 240 - 310 | 27.2 | NH₃, NH₄Cl | (NH₄)₂[CoCl₄] |

| II | 310 - 360 | 13.6 | NH₃, N₂ | CoCl₂ |

| III | 360 - 650 | 13.6 | NH₄Cl | CoCl₂ |

Table 2: Thermal Decomposition of [Co(NH₃)₅Cl]Cl₂ in an Air Atmosphere [2]

| Stage | Temperature Range (°C) | Mass Loss (%) (Observed) | Gaseous Products Evolved | Solid Intermediate/Product |

| I | 240 - 310 | 27.2 | NH₃, NH₄Cl | (NH₄)₂[CoCl₄] |

| II | 310 - 360 | 13.6 | NH₃, N₂ | CoCl₂ |

| III | 360 - 650 | 13.6 | NH₄Cl | CoCl₂ |

| IV | >650 | - | - | Co₃O₄ |

Note: Temperature ranges and mass losses can vary slightly depending on experimental conditions such as heating rate.[1]

Decomposition Pathways

The decomposition of this compound follows different pathways depending on the atmosphere. In an inert atmosphere, the final product is cobalt(II) chloride, whereas in the presence of air, further oxidation leads to the formation of cobalt oxides.

Experimental Protocols

The study of the thermal decomposition of coordination compounds relies on a suite of analytical techniques. The following are detailed methodologies for the key experiments.

Synthesis of this compound

A common method for the preparation of [Co(NH₃)₅Cl]Cl₂ involves the oxidation of a cobalt(II) chloride solution in the presence of ammonia, followed by heating to induce the coordination of a chloride ion.[3]

-

Oxidation: A solution of CoCl₂·6H₂O is treated with aqueous ammonia and an oxidizing agent such as hydrogen peroxide. This initially forms the aquapentaamminecobalt(III) complex, [Co(NH₃)₅(H₂O)]³⁺.[3]

-

Anation: The resulting solution is then heated, causing one of the chloride counter-ions to displace the coordinated water molecule, yielding the desired this compound.[3]

-

Purification: The product is typically purified by recrystallization from hot water.

Thermoanalytical Methods: TGA and DTA

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques for studying thermal decomposition.

-

Objective: To measure the change in mass of a sample as a function of temperature (TGA) and to detect exothermic or endothermic transitions (DTA).

-

Instrumentation: A simultaneous TG-DTA instrument is typically employed.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of [Co(NH₃)₅Cl]Cl₂ is placed in an inert crucible (e.g., alumina).

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to approximately 1000 °C.

-

Atmosphere: The experiment is conducted under a dynamic flow of a specific gas, such as argon (for inert conditions) or air (for oxidative conditions), at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, revealing the distinct decomposition stages. The DTA curve shows peaks corresponding to endothermic (decomposition) or exothermic (oxidation) events.

Evolved Gas Analysis (EGA)

Mass Spectrometry (MS) coupled with a thermoanalyzer is used to identify the gaseous products evolved during decomposition.

-

Objective: To identify the chemical composition of the gases released at each decomposition stage.

-

Instrumentation: The outlet of the TGA instrument is connected to the inlet of a mass spectrometer.

-

Procedure: As the sample is heated in the TGA, the evolved gases are continuously transferred to the mass spectrometer for analysis. The mass-to-charge ratios of the detected ions are used to identify the gaseous species (e.g., NH₃, H₂O, N₂, HCl).

Characterization of Solid Residues

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are used to characterize the solid intermediates and final products.

-

X-ray Diffraction (XRD):

-

Objective: To identify the crystalline phases of the solid residues at different decomposition temperatures.

-

Procedure: Samples are heated to specific temperatures corresponding to the end of each decomposition stage, cooled, and then analyzed by XRD. The resulting diffraction patterns are compared with standard reference patterns to identify the crystalline compounds.

-

-

Scanning Electron Microscopy (SEM):

-

Objective: To observe the morphological changes of the crystalline powder during thermal decomposition.[2]

-

Procedure: Samples at various stages of decomposition are mounted on stubs, coated with a conductive material (e.g., gold), and examined in the SEM to observe changes in particle size, shape, and surface texture.

-

References

The Genesis of Coordination Chemistry: An In-depth Technical Guide to Alfred Werner's Research on Cobalt Ammine Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the foundational research of Alfred Werner on cobalt(III) ammine complexes, which led to the formulation of his groundbreaking coordination theory. Werner's meticulous experimental work, particularly his use of precipitation reactions and conductivity measurements, provided the crucial evidence to establish the concepts of primary and secondary valencies, coordination number, and the octahedral geometry of these complexes. This paper presents a detailed overview of his key findings, the experimental protocols he employed, and the logical framework that revolutionized the understanding of chemical bonding in inorganic compounds. The principles established by Werner continue to be fundamental in modern chemistry, with applications ranging from catalysis to the design of novel therapeutic agents.

Introduction

In the late 19th century, the nature of bonding in metal-ammonia salts, such as the vibrant cobalt ammine complexes, was a significant puzzle. The prevailing theories could not adequately explain how a stable salt like cobalt(III) chloride could combine with a set of neutral ammonia (B1221849) molecules to form new, stable compounds with distinct chemical properties. It was Alfred Werner who, in 1893, proposed a revolutionary theory that elegantly explained these observations and laid the groundwork for modern coordination chemistry.[1]

Werner's theory was built on two key postulates:

-

Primary Valency (Hauptvalenz): This corresponds to the oxidation state of the central metal ion and is satisfied by anions. These bonds are ionizable.

-

Secondary Valency (Nebenvalenz): This is the coordination number of the central metal ion, representing the number of ligands directly bonded to it. These bonds are non-ionizable and are directed in space, giving the complex a specific geometry.

Through a series of carefully designed experiments on cobalt(III) ammine chlorides, Werner provided irrefutable evidence for his theory, earning him the Nobel Prize in Chemistry in 1913.

Core Experimental Evidence

Werner's genius lay in his application of simple, yet powerful, experimental techniques to deduce the structure of coordination complexes in solution.

Precipitation Reactions with Silver Nitrate (B79036)

A cornerstone of Werner's experimental approach was the use of silver nitrate to precipitate chloride ions from solutions of the cobalt ammine complexes. He observed that not all the chloride ions in the empirical formula of the complex would precipitate as silver chloride (AgCl). This led him to conclude that some chloride ions were "free" in solution (counter-ions, satisfying the primary valency), while others were tightly bound to the cobalt ion within the "coordination sphere" (ligands, satisfying the secondary valency).

The number of moles of AgCl precipitated per mole of complex provided a direct measure of the number of ionizable chloride ions.

Molar Conductivity and Cryoscopic Measurements

To further probe the number of ions in solution, Werner and his contemporaries employed molar conductivity and cryoscopic (freezing point depression) measurements. The principle behind these techniques is that the magnitude of the measured effect is proportional to the total number of dissolved particles (ions).

-

Molar Conductivity: The molar conductivity of a solution is a measure of its ability to conduct electricity. A higher molar conductivity indicates a greater number of ions in solution.

-

Freezing Point Depression: The freezing point of a solvent is lowered by the presence of a solute. This depression is a colligative property, meaning it depends on the number of solute particles, not their identity.

By comparing the molar conductivity and freezing point depression of the cobalt ammine complexes with those of simple salts, Werner could determine the total number of ions produced by each complex upon dissolution.

Data Presentation: The Cobalt(III) Ammine Chloride Series

The following table summarizes the key quantitative data that supported Werner's coordination theory for the series of cobalt(III) ammine chlorides. The molar conductivity values are representative of those obtained in experiments designed to replicate Werner's work.

| Empirical Formula | Color | Moles of AgCl Precipitated per Mole of Complex | Total Number of Ions (from Conductivity & Cryoscopy) | Werner's Formulation |

| CoCl₃・6NH₃ | Yellow | 3 | 4 | [Co(NH₃)₆]Cl₃ |

| CoCl₃・5NH₃ | Purple | 2 | 3 | [Co(NH₃)₅Cl]Cl₂ |

| CoCl₃・4NH₃ | Green/Violet | 1 | 2 | [Co(NH₃)₄Cl₂]Cl |

| CoCl₃・3NH₃ | Green/Violet | 0 | 0 | [Co(NH₃)₃Cl₃] |

Experimental Protocols

The following are detailed methodologies for the key experiments performed by Werner and his contemporaries, reconstructed from historical accounts and modern laboratory practices.

Synthesis of Hexaamminecobalt(III) Chloride ([Co(NH₃)₆]Cl₃)

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Concentrated aqueous ammonia (NH₃)

-

Activated charcoal

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Dissolve ammonium chloride in water in a flask.

-

Add cobalt(II) chloride hexahydrate to the solution and stir until dissolved.

-

In a fume hood, add concentrated ammonia and a small amount of activated charcoal (as a catalyst).

-

Bubble a stream of air through the solution for several hours. The oxidation of Co(II) to Co(III) is indicated by a color change from red to a yellowish-brown precipitate.

-

Filter the crude product using a Büchner funnel.

-

To purify the product, dissolve the crude solid in hot water containing a small amount of hydrochloric acid.

-

Filter the hot solution to remove the charcoal.

-

Add concentrated hydrochloric acid to the filtrate and cool the solution in an ice bath to precipitate the purified [Co(NH₃)₆]Cl₃ crystals.

-

Filter the crystals, wash with ethanol, and allow to air dry.

Precipitation of Chloride Ions

Materials:

-

A known concentration of the cobalt ammine complex solution

-

Silver nitrate (AgNO₃) solution of known concentration

-

Distilled water

Procedure:

-

Prepare a solution of the cobalt ammine complex of a precisely known concentration.

-

To a known volume of the complex solution, add an excess of silver nitrate solution.

-

Allow the precipitate of silver chloride (AgCl) to fully form.

-

Carefully filter the AgCl precipitate using a pre-weighed filter paper.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Dry the filter paper and the precipitate in an oven at a suitable temperature (e.g., 110°C) until a constant weight is achieved.

-

From the mass of the precipitated AgCl, calculate the moles of chloride ions that were free in the solution.

Molar Conductivity Measurement (using a Kohlrausch Bridge - historical context)

Apparatus:

-

Kohlrausch bridge (a modified Wheatstone bridge)

-

Conductivity cell with platinized platinum electrodes

-

Source of alternating current (to prevent electrolysis)

-

Galvanometer or other null detector

-

Thermostatically controlled water bath

Procedure:

-

Prepare solutions of the cobalt ammine complexes at a known, low concentration (e.g., 0.001 M) using conductivity water (highly purified water).

-

Calibrate the conductivity cell using a standard solution of known conductivity (e.g., a potassium chloride solution).

-

Place the conductivity cell in the thermostatically controlled water bath to maintain a constant temperature, as conductivity is temperature-dependent.

-

Rinse the conductivity cell with the sample solution before filling it.

-

Immerse the electrodes of the conductivity cell into the sample solution.

-

Connect the conductivity cell to one arm of the Kohlrausch bridge.

-

Adjust the variable resistance in the bridge until the detector indicates a null point (no current flow).

-

The resistance of the solution can then be calculated from the known resistances in the bridge.

-

The conductivity (κ) is the reciprocal of the resistance, corrected for the cell constant.

-

The molar conductivity (Λₘ) is calculated using the formula: Λₘ = κ / c, where c is the molar concentration of the complex.

Cryoscopy (Freezing Point Depression)

Apparatus:

-

A freezing tube containing the solvent (e.g., water)

-

A sensitive thermometer (e.g., a Beckmann thermometer)

-

A stirrer

-

An outer cooling bath (e.g., an ice-salt mixture)

Procedure:

-

Determine the precise freezing point of a known mass of the pure solvent. This is done by supercooling the solvent slightly and then inducing crystallization, recording the maximum temperature reached as the freezing point.

-

Accurately weigh a sample of the cobalt ammine complex and dissolve it in the same mass of the solvent used in the previous step.

-

Determine the freezing point of the solution using the same method as for the pure solvent.

-

The difference between the freezing points of the pure solvent and the solution is the freezing point depression (ΔTf).

-

The molality (m) of the solution can be calculated using the formula: ΔTf = Kf * m, where Kf is the cryoscopic constant of the solvent.

-

By comparing the experimental molality with the calculated molality based on the formula weight of the complex, the number of moles of particles (ions) per mole of the complex can be determined.

Visualization of Werner's Coordination Theory

The logical relationships in Werner's theory can be effectively visualized using diagrams.

References

Distinguishing Inner and Outer Sphere Chloride Ions in [Co(NH₃)₅Cl]Cl₂: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the structural and chemical differences between the inner and outer sphere chloride ions in the coordination complex chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂. Rooted in Alfred Werner's foundational theory of coordination chemistry, this document elucidates the theoretical underpinnings and presents detailed experimental protocols for the differentiation of these chloride ions. Key analytical techniques, including molar conductivity measurements and gravimetric analysis via silver nitrate (B79036) precipitation, are discussed in detail. Quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to offer a clear and practical resource for researchers, scientists, and professionals in drug development and related fields.

Introduction: The Concept of Coordination Spheres

The pioneering work of Alfred Werner in the late 19th and early 20th centuries revolutionized the understanding of chemical bonding in metal complexes.[1] Werner proposed that in coordination compounds, a central metal ion possesses two types of valencies: a primary valency (oxidation state) and a secondary valency (coordination number).[1] The primary valency is satisfied by ions and is ionizable, while the secondary valency is satisfied by ligands (neutral molecules or ions) that are directly bonded to the metal center in a fixed geometry and are non-ionizable.[1]

This concept gives rise to the idea of coordination spheres. The central metal ion and its directly bonded ligands constitute the inner sphere or coordination sphere, which is typically enclosed in square brackets in the chemical formula. The ions that are not directly bonded to the metal but are present to balance the charge of the complex ion reside in the outer sphere or ionization sphere.

In the case of this compound, [Co(NH₃)₅Cl]Cl₂, the inner sphere consists of a central cobalt(III) ion coordinated to five ammonia (B1221849) (NH₃) molecules and one chloride (Cl⁻) ion. The two additional chloride ions reside in the outer sphere. This structural arrangement dictates the distinct chemical behavior of the chloride ions, which can be demonstrated through straightforward yet powerful experimental techniques.

Theoretical Framework: Werner's Theory in Action

According to Werner's theory, the chloride ion within the coordination sphere, the inner sphere chloride, is covalently bonded to the cobalt(III) center. This bond is strong and not easily broken upon dissolution in a solvent like water. In contrast, the two chloride ions in the outer sphere are ionically bonded to the complex cation [Co(NH₃)₅Cl]²⁺. When the compound is dissolved in water, these outer sphere chlorides dissociate, behaving as free chloride ions in the solution.

The dissociation of the complex in an aqueous solution can be represented as:

[Co(NH₃)₅Cl]Cl₂ (s) → [Co(NH₃)₅Cl]²⁺ (aq) + 2Cl⁻ (aq)

This dissociation into three ions—one complex cation and two chloride anions—is the fundamental basis for the experimental differentiation between the inner and outer sphere chlorides.

Experimental Methodologies and Data

Two primary experimental methods are employed to distinguish between the inner and outer sphere chloride ions: silver nitrate precipitation and molar conductivity measurements.

Gravimetric Analysis with Silver Nitrate

The addition of an excess of silver nitrate (AgNO₃) solution to an aqueous solution of [Co(NH₃)₅Cl]Cl₂ results in the immediate precipitation of the free chloride ions in the outer sphere as silver chloride (AgCl), a white solid. The inner sphere chloride, being covalently bonded to the cobalt, does not react under these conditions.

The net ionic equation for this reaction is:

Ag⁺ (aq) + Cl⁻ (aq) → AgCl (s)

The stoichiometry of this reaction provides clear evidence for the structure of the complex. For every one mole of [Co(NH₃)₅Cl]Cl₂ dissolved, two moles of AgCl are precipitated. This confirms that there are two ionizable, outer sphere chloride ions.

Table 1: Theoretical Quantitative Data for Silver Nitrate Precipitation

| Moles of [Co(NH₃)₅Cl]Cl₂ | Moles of Outer Sphere Cl⁻ | Moles of AgCl Precipitated (Theoretical) |

| 1.0 | 2.0 | 2.0 |

| 0.5 | 1.0 | 1.0 |

| 0.1 | 0.2 | 0.2 |

Molar Conductivity Measurements

Molar conductivity (Λ_m) is a measure of a solution's ability to conduct electricity per mole of electrolyte. It is highly dependent on the number of ions present in the solution. By measuring the molar conductivity of a solution of [Co(NH₃)₅Cl]Cl₂ and comparing it to known values for electrolytes that produce different numbers of ions, the number of ions generated by the complex can be determined.

The complex [Co(NH₃)₅Cl]Cl₂ dissociates into three ions: [Co(NH₃)₅Cl]²⁺ and two Cl⁻ ions. This corresponds to a 1:2 electrolyte. The expected molar conductivity for a 1:2 electrolyte in an aqueous solution at a concentration of approximately 0.001 M is typically in the range of 235-273 Ω⁻¹cm²mol⁻¹.

Table 2: Molar Conductivity of [Co(NH₃)₅Cl]Cl₂ in Aqueous Solution at 298.15 K (25 °C)

| Concentration (mol/L) | Molar Conductivity (Λ_m) (Ω⁻¹cm²mol⁻¹) | Electrolyte Type |

| 0.001 | ~260 | 1:2 |

Note: The molar conductivity value is an approximate value based on available literature data and may vary slightly depending on the precise experimental conditions.

Experimental Protocols

Protocol for Gravimetric Determination of Outer Sphere Chloride

Objective: To quantitatively determine the number of ionizable chloride ions in [Co(NH₃)₅Cl]Cl₂.

Materials:

-

[Co(NH₃)₅Cl]Cl₂

-

Distilled or deionized water

-

0.1 M Silver Nitrate (AgNO₃) solution

-

Dilute Nitric Acid (HNO₃)

-

Beakers

-

Graduated cylinders

-

Stirring rod

-

Hot plate

-

Sintered glass crucible or filter paper with funnel

-

Vacuum filtration apparatus

-

Drying oven

-

Analytical balance

-

Wash bottle

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.2-0.3 g of [Co(NH₃)₅Cl]Cl₂ and record the mass. Dissolve the sample in approximately 100 mL of distilled water in a beaker. Add about 1-2 mL of dilute nitric acid to acidify the solution.

-

Precipitation: Gently warm the solution on a hot plate to about 60-70 °C. Do not boil. Slowly, and with constant stirring, add an excess of 0.1 M AgNO₃ solution. A white precipitate of AgCl will form.

-

Digestion: Keep the solution warm for about 30-60 minutes to allow the precipitate to coagulate and settle. This process, known as digestion, results in larger, more easily filterable particles.

-

Filtration: Weigh a clean, dry sintered glass crucible. Carefully filter the precipitate using a vacuum filtration apparatus. Ensure all the precipitate is transferred from the beaker to the crucible, using the filtrate to wash any remaining solid.

-

Washing: Wash the precipitate in the crucible with several small portions of distilled water containing a few drops of nitric acid to remove any co-precipitated ions. Finally, wash with a small amount of distilled water to remove the acid.

-

Drying: Place the crucible containing the precipitate in a drying oven at 110-120 °C for at least one hour, or until a constant mass is achieved.

-

Weighing: Allow the crucible to cool to room temperature in a desiccator, and then weigh it accurately.

-

Calculation: From the mass of the AgCl precipitate, calculate the moles of AgCl. Based on the initial mass of the complex, calculate the moles of [Co(NH₃)₅Cl]Cl₂. Determine the mole ratio of AgCl to the complex.

Protocol for Molar Conductivity Measurement

Objective: To determine the number of ions produced by the dissociation of [Co(NH₃)₅Cl]Cl₂ in solution.

Materials:

-

[Co(NH₃)₅Cl]Cl₂

-

High-purity deionized water

-

Conductivity meter with a calibrated probe

-

Volumetric flasks

-

Pipettes

-

Beakers

-

Thermostatically controlled water bath (optional, for precise temperature control)

Procedure:

-

Solution Preparation: Prepare a stock solution of [Co(NH₃)₅Cl]Cl₂ of a known concentration (e.g., 0.01 M) by accurately weighing the complex and dissolving it in a volumetric flask with deionized water. Prepare a series of dilutions (e.g., 0.005 M, 0.001 M, 0.0005 M) from the stock solution using appropriate volumetric flasks and pipettes.

-

Instrument Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard potassium chloride (KCl) solutions of known conductivity.

-

Measurement: Rinse the conductivity probe thoroughly with deionized water and then with a small amount of the solution to be measured. Immerse the probe in the sample solution, ensuring the electrodes are fully submerged. Allow the reading to stabilize and record the conductivity and the temperature of the solution. Repeat this for all prepared solutions, starting from the most dilute to the most concentrated to minimize cross-contamination.

-

Calculation of Molar Conductivity: Calculate the molar conductivity (Λ_m) for each concentration using the formula: Λ_m = (1000 × κ) / c where:

-

Λ_m is the molar conductivity (in Ω⁻¹cm²mol⁻¹)

-

κ (kappa) is the specific conductivity of the solution (in S/cm or Ω⁻¹cm⁻¹)

-

c is the molar concentration of the solution (in mol/L)

-

-

Data Analysis: Compare the calculated molar conductivity values with the expected ranges for different electrolyte types (e.g., 1:1, 1:2, 1:3 electrolytes) to determine the number of ions produced by the complex in solution.

Visualizations

Caption: Dissociation of [Co(NH₃)₅Cl]Cl₂ in water.

Caption: Workflow for chloride ion differentiation.

Conclusion

The distinction between inner and outer sphere ligands is a cornerstone of coordination chemistry, and [Co(NH₃)₅Cl]Cl₂ serves as a classic example for its illustration. Through the straightforward experimental techniques of silver nitrate precipitation and molar conductivity measurements, it can be unequivocally demonstrated that the two types of chloride ions in this complex exhibit distinct chemical properties. The two outer sphere chlorides are readily ionizable and reactive, while the inner sphere chloride remains covalently bound to the cobalt(III) center under normal aqueous conditions. This guide provides the theoretical background and detailed experimental protocols necessary for researchers and scientists to confidently perform and understand these fundamental analyses. The principles outlined herein are broadly applicable to the characterization of a wide range of coordination compounds, making them essential tools in the fields of chemical research and development.

References

Low-spin d⁶ electron configuration of Chloropentaamminecobalt(III) chloride

An In-Depth Technical Guide on the Low-Spin d⁶ Electron Configuration of Chloropentaamminecobalt(III) Chloride

Introduction

This compound, with the chemical formula [Co(NH₃)₅Cl]Cl₂, is an inorganic coordination compound that has played a pivotal role in the development of coordination chemistry.[1] This purple, crystalline solid is comprised of a central cobalt(III) ion, five ammonia (B1221849) (NH₃) ligands, and one chloride (Cl⁻) ligand in the inner coordination sphere, with two chloride ions as counter-ions.[1] The compound is noted for its octahedral geometry and, most significantly, its low-spin d⁶ electron configuration, which dictates its characteristic physical and chemical properties.

Historically, this complex was instrumental in Alfred Werner's pioneering work that established the foundational principles of coordination compounds, distinguishing between coordinated and ionizable ions.[1] His studies on this and related ammine complexes led to his Nobel Prize in Chemistry in 1913.[1] The compound's diamagnetic nature is a direct consequence of its low-spin d⁶ electron configuration.[1][2] This guide provides a detailed examination of this electronic structure, supported by experimental data and protocols relevant to researchers in chemistry and drug development.

Theoretical Framework: Crystal Field Theory and the d⁶ Configuration

The electronic properties of this compound are best understood through the lens of Crystal Field Theory (CFT). The central metal ion, cobalt, is in a +3 oxidation state (Co³⁺), which results from the cobalt atom ([Ar] 3d⁷ 4s²) losing two 4s electrons and one 3d electron, leading to a d⁶ electron configuration ([Ar] 3d⁶).[3]

In an octahedral complex, the six ligands create an electrostatic field that splits the five degenerate d-orbitals of the central metal ion into two distinct energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g).[4][5] The energy difference between these sets is known as the crystal field splitting energy (Δ₀).[4]

For a d⁶ ion like Co³⁺, the six d-electrons can be arranged in two possible ways:

-

High-Spin: If the crystal field splitting (Δ₀) is small (weak-field ligands), electrons will occupy the higher-energy e_g orbitals before pairing in the lower-energy t₂g orbitals, maximizing the number of unpaired electrons (t₂g⁴ e_g²). This results in a paramagnetic complex.[5][6]

-